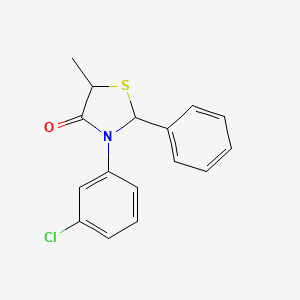![molecular formula C12H13NO4 B14508257 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane CAS No. 64181-20-0](/img/structure/B14508257.png)
4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane: is an organic compound with the molecular formula C12H13NO4 It is characterized by a dioxolane ring substituted with a methyl group and a nitrophenyl ethenyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with 4-methyl-1,3-dioxolane in the presence of a base. The reaction proceeds through a condensation mechanism, forming the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Amino derivatives: Formed through the reduction of the nitro group.
Substituted derivatives: Formed through nucleophilic aromatic substitution reactions.
科学的研究の応用
Chemistry: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane is used as a building block in organic synthesis. It can be employed in the preparation of various heterocyclic compounds and as a precursor for the synthesis of more complex molecules .
Biology: In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions due to its unique structural features .
Medicine: The compound’s derivatives may exhibit biological activity that can be harnessed for medical purposes .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its unique properties make it suitable for use in specialty chemicals and materials science .
作用機序
The mechanism of action of 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in various binding interactions, while the dioxolane ring provides structural stability. The compound may act as an inhibitor or activator of specific enzymes, influencing biochemical pathways and cellular processes .
類似化合物との比較
4-Methyl-2-nitrophenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a dioxolane ring.
4-[(E)-1-Methyl-2-(4-nitrophenyl)ethenyl]pyridine: Contains a pyridine ring instead of a dioxolane ring.
4-[2-(4-Methoxyphenyl)ethenyl]-N-methylpyridinium tetraphenylborate: Contains a methoxyphenyl group and a pyridinium ring.
Uniqueness: 4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane is unique due to its combination of a dioxolane ring and a nitrophenyl ethenyl group. This structural arrangement imparts specific chemical and physical properties that differentiate it from other similar compounds.
特性
CAS番号 |
64181-20-0 |
|---|---|
分子式 |
C12H13NO4 |
分子量 |
235.24 g/mol |
IUPAC名 |
4-methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane |
InChI |
InChI=1S/C12H13NO4/c1-9-8-16-12(17-9)7-4-10-2-5-11(6-3-10)13(14)15/h2-7,9,12H,8H2,1H3 |
InChIキー |
KALVJGPFQPLCEP-UHFFFAOYSA-N |
正規SMILES |
CC1COC(O1)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



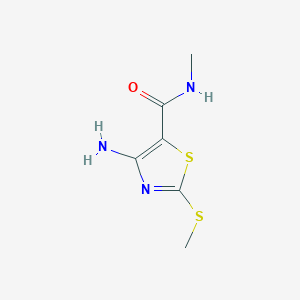


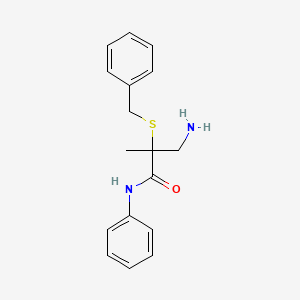
silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
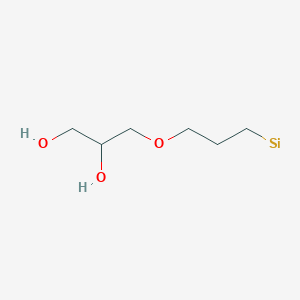
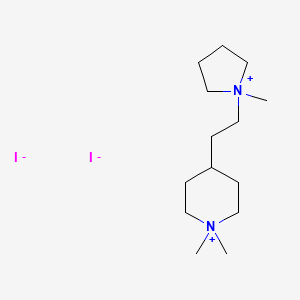

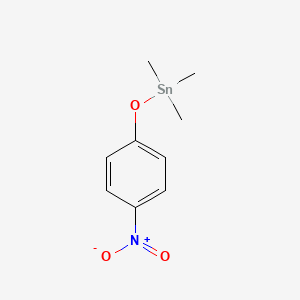
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
